2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Overview
Description
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is a major product of solution phase photodecomposition of fluorodifen .
Synthesis Analysis
This compound has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . It is also a product of solution phase photodecomposition of fluorodifen .Molecular Structure Analysis
The molecular formula of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is C7H4F3NO3 . The InChI code is 1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H .Chemical Reactions Analysis
The compound is a major product of solution phase photodecomposition of fluorodifen . It has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 58-61°C . The molecular weight is 271.17 .Scientific Research Applications
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Synthesis of Fluorinated Compounds
- Field : Organic Chemistry
- Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” is used in the synthesis of various fluorinated compounds . These compounds have found applications in many areas due to the unique properties of the fluorine atom .
- Method : The specific methods of application or experimental procedures would depend on the particular fluorinated compound being synthesized. Typically, this involves reactions under controlled conditions with other organic compounds .
- Results : The outcomes of these syntheses are new fluorinated compounds with potential applications in various fields, including agrochemicals and pharmaceuticals .
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Photodecomposition of Fluorodifen
- Field : Environmental Chemistry
- Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” is a major product of the solution phase photodecomposition of fluorodifen . Understanding the decomposition products of such compounds is important for assessing their environmental impact.
- Method : This involves exposing fluorodifen to light under controlled conditions and analyzing the resulting decomposition products .
- Results : The results provide insights into the environmental behavior of fluorodifen and similar compounds .
- Synthesis of 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic Acid Ethyl Ester
- Field : Organic Chemistry
- Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . This compound could have potential applications in various fields, but specific applications are not mentioned in the sources.
- Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Typically, this involves reactions under controlled conditions with other organic compounds .
- Results : The outcome of this synthesis is a new compound with potential applications in various fields .
- Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” can be used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The specific methods of application or experimental procedures would depend on the particular trifluoromethylpyridine being synthesized. Typically, this involves reactions under controlled conditions with other organic compounds .
- Results : The outcomes of these syntheses are new trifluoromethylpyridines with potential applications in various fields, including agrochemicals and pharmaceuticals .
Safety And Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfonyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKCQUUQMXHEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407675 | |
Record name | 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol | |
CAS RN |
15183-75-2 | |
Record name | 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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